2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C26H25ClN4O3S |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O3S/c1-17(19-10-13-23(33-2)24(14-19)34-3)29-30-25(32)16-35-26-28-21-6-4-5-7-22(21)31(26)15-18-8-11-20(27)12-9-18/h4-14H,15-16H2,1-3H3,(H,30,32)/b29-17+ |
InChI Key |
RPXBTXBAQIUVAX-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is constructed via acid-catalyzed condensation of o-phenylenediamine with 4-chlorobenzyl chloride. In a typical procedure, equimolar quantities of o-phenylenediamine (1.08 g, 10 mmol) and 4-chlorobenzyl chloride (1.61 g, 10 mmol) are refluxed in ethanol (50 mL) containing concentrated hydrochloric acid (2 mL) for 6–8 hours . The reaction proceeds through an intermediate diimine, which undergoes cyclodehydration to yield 1-(4-chlorobenzyl)-1H-benzimidazole as a pale-yellow solid. Purification via recrystallization from ethanol affords the product in 75–80% yield .
Key Optimization Parameters :
-
Catalyst : HCl (2–3 mol%) enhances cyclization efficiency.
-
Temperature : Reflux at 78°C minimizes side products.
-
Solvent : Ethanol balances solubility and reaction kinetics.
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | Ethanol, reflux, 3 hr | 78 | 92% |
| Microwave-Assisted | Ethanol, 300 W, 5 min | 92 | 95% |
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yield .
Schiff Base Condensation with 3,4-Dimethoxypropiophenone
The final step involves condensation of the hydrazide intermediate with 3,4-dimethoxypropiophenone. A mixture of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (3.2 g, 8 mmol) and 3,4-dimethoxypropiophenone (1.8 g, 8.8 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours . The reaction proceeds via acid-catalyzed imine formation, yielding the target compound as a crystalline solid. Purification by silica gel chromatography (chloroform:methanol, 9:1) achieves >98% purity.
Critical Reaction Parameters :
-
Catalyst : Glacial acetic acid (1–2 mol%) prevents over-oxidation.
-
Stoichiometry : A 10% excess of ketone ensures complete hydrazide conversion.
-
Workup : Neutralization with sodium bicarbonate minimizes hydrolysis of the imine bond.
Spectroscopic Characterization and Validation
Structural confirmation relies on multimodal analysis:
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance reproducibility. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzimidazole core can participate in various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial or cancer cells.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound is not well-documented. benzimidazole derivatives typically exert their effects by interacting with specific enzymes or receptors in biological systems. The sulfanyl and acetohydrazide groups may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The phenylethylidene analog () exhibits higher LogP (4.2), suggesting greater membrane permeability but reduced solubility compared to the target compound (LogP 3.8) .
- Core Flexibility : Replacement of benzimidazole with a triazole core () reduces molecular weight and alters hydrogen-bonding capacity, likely impacting target selectivity .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound shows:
- Tanimoto (MACCS) : 0.85 vs. 4-methoxyphenyl analog ()
- Dice (Morgan) : 0.78 vs. phenylethylidene analog ()
These metrics indicate high structural similarity (>0.7) but divergent physicochemical profiles due to substituent variations .
Biological Activity
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is recognized for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute significantly to its biological activity.
- Molecular Formula : C24H21ClN4O3S
- Molecular Weight : 480.97 g/mol
- CAS Number : 314067-79-3
- Density : 1.36 g/cm³ (predicted)
- pKa : 8.47 (predicted)
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. While the precise mechanisms are still under investigation, it is believed that the benzimidazole framework plays a critical role in mediating these interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It could interact with various receptors, altering signaling pathways.
- Caspase Activation : Similar compounds have shown potential in activating caspases, which are crucial in apoptosis (programmed cell death) pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These properties are often assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 5 |
| Compound B | S. aureus | 10 |
| Target Compound | P. aeruginosa | 8 |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 0.011 | Caspase activation |
| MCF-7 | 0.005 | Apoptosis induction |
| HeLa | 0.007 | Cell cycle arrest |
Study on Anticancer Properties
In a recent study, derivatives of benzimidazole were synthesized and tested for their anticancer activity against various cell lines. The results indicated that compounds with similar structures to our target compound showed promising results in terms of reducing cell viability and inducing apoptosis.
"The designed compounds demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity."
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol with chloroacetohydrazide to form the sulfanyl-acetohydrazide intermediate.
- Step 2 : Reaction with 3,4-dimethoxyacetophenone under reflux in ethanol to form the hydrazone via Schiff base formation . Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Monitor purity via TLC (chloroform:methanol, 7:3) and employ column chromatography for purification .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the benzimidazole core (δ 7.2–8.1 ppm), sulfanyl group (δ 3.8–4.2 ppm), and hydrazone proton (δ 8.3–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 505.8) .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungal strains (e.g., Candida albicans) .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 3,4-dimethoxyphenyl with 4-nitrophenyl) and compare bioactivity trends .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, cell line passage number) to isolate variables .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Functional group modification : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzimidazole or hydrazone moiety .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous stability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Identify potential binding modes with targets like tubulin (PDB ID: 1SA0) or topoisomerase II .
- ADMET prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity risks based on logP and topological polar surface area .
Methodological Notes
- Contradiction analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescent viability probes vs. MTT) .
- Stability testing : Store the compound in amber vials at –20°C under inert gas to prevent hydrazone hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
